molecular formula C20H31NO3 B12413894 Pentoxyverine-d8

Pentoxyverine-d8

Cat. No.: B12413894
M. Wt: 341.5 g/mol
InChI Key: CFJMRBQWBDQYMK-NQUIVBQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pentoxyverine-d8 involves the deuteration of Pentoxyverine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the complete exchange of hydrogen atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure homogenization and spray drying techniques to achieve high drug loading and uniform particle size distribution . The final product is then purified and characterized to ensure its quality and efficacy.

Chemical Reactions Analysis

Types of Reactions

Pentoxyverine-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but generally require controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Properties

Molecular Formula

C20H31NO3

Molecular Weight

341.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2

InChI Key

CFJMRBQWBDQYMK-NQUIVBQFSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])(C2=CC=CC=C2)C(=O)OCCOCCN(CC)CC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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